5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone
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Overview
Description
5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone: is an organic compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.34 g/mol . This compound features a pyrrolidinone ring substituted with an ethoxy group and a thienylsulfonyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.
Attachment of the Thienylsulfonyl Group: The thienylsulfonyl group can be attached through a sulfonylation reaction using 2-thienylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and thienylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium ethoxide or sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrrolidinone derivatives.
Scientific Research Applications
5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone: has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone: can be compared with similar compounds such as:
- 5-Methoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone
- 5-Ethoxy-1-(2-furylsulfonyl)-2-pyrrolidinone
- 5-Ethoxy-1-(2-benzylsulfonyl)-2-pyrrolidinone
Uniqueness
The unique combination of the ethoxy and thienylsulfonyl groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
111711-68-3 |
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Molecular Formula |
C10H13NO4S2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-ethoxy-1-thiophen-2-ylsulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C10H13NO4S2/c1-2-15-9-6-5-8(12)11(9)17(13,14)10-4-3-7-16-10/h3-4,7,9H,2,5-6H2,1H3 |
InChI Key |
LQMJHVVIPNWTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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